![molecular formula C9H7Cl3 B3329976 (1,2,2-Trichlorocyclopropyl)benzene CAS No. 65322-28-3](/img/structure/B3329976.png)
(1,2,2-Trichlorocyclopropyl)benzene
Overview
Description
(1,2,2-Trichlorocyclopropyl)benzene, also known as TCBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCBC is a cyclopropylbenzene derivative that has three chlorine atoms attached to its cyclopropyl ring. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (1,2,2-Trichlorocyclopropyl)benzene is not fully understood. However, it has been reported to interact with various enzymes and proteins in the body, leading to its biological activities. This compound has been reported to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism in the liver. Additionally, this compound has been shown to interact with tubulin, a protein involved in cell division, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the advantages of (1,2,2-Trichlorocyclopropyl)benzene is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound has shown promising biological activities, making it a potential lead compound for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Future Directions
(1,2,2-Trichlorocyclopropyl)benzene has shown promising potential for use in various fields, including organic synthesis, material science, and medicinal chemistry. Future studies could focus on the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives. Additionally, further studies could be conducted to understand the mechanism of action of this compound and its potential use as an anticancer agent. Furthermore, the potential toxicity of this compound needs to be thoroughly evaluated to ensure its safe use in vivo.
Scientific Research Applications
(1,2,2-Trichlorocyclopropyl)benzene has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound has been used as a starting material for the synthesis of other cyclopropyl-containing compounds, which have shown promising biological activities.
properties
IUPAC Name |
(1,2,2-trichlorocyclopropyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c10-8(6-9(8,11)12)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJYBXETTZZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.